molecular formula C10H20 B13944459 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- CAS No. 5857-68-1

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-

Cat. No.: B13944459
CAS No.: 5857-68-1
M. Wt: 140.27 g/mol
InChI Key: QTOBPSTXWMUPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the first and second carbon atoms in the butene chain, with two tert-butyl groups attached to the second and third carbon atoms

Preparation Methods

The synthesis of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of isobutene with tert-butyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its corresponding alkane.

    Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism by which 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the molecule allows for various addition reactions, which can lead to the formation of new chemical bonds and the modification of biological molecules. Pathways involved in these processes include electrophilic addition and radical-mediated reactions.

Comparison with Similar Compounds

Similar compounds to 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- include:

    1-Butene: A simpler alkene with a single double bond and no additional substituents.

    2-Methylpropene: An isomer with a different arrangement of carbon atoms and a double bond.

    2,3-Dimethyl-2-butene: A structurally related compound with two methyl groups attached to the double bond.

The uniqueness of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- lies in its tert-butyl groups, which impart steric hindrance and influence its reactivity and physical properties.

Properties

CAS No.

5857-68-1

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-methylidenepentane

InChI

InChI=1S/C10H20/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3

InChI Key

QTOBPSTXWMUPTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.